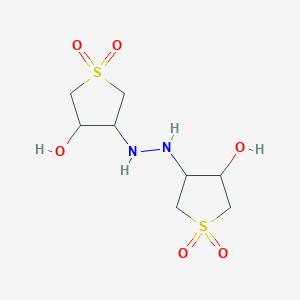
Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] is a complex organic compound with the molecular formula C8H16N2O6S2 and a molecular weight of 300.35 . This compound is characterized by the presence of a thiophene ring, a hydrazine linkage, and multiple hydroxyl and oxide groups. It is a derivative of thiophene, a sulfur-containing heterocycle known for its diverse applications in chemistry and material science .
Méthodes De Préparation
The synthesis of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves several steps. One common method includes the condensation of thiophene derivatives with hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include perbenzoic acid for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of thiophene 1,1-dioxides, while reduction can yield thiophene derivatives with altered functional groups .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it may be explored for its therapeutic properties, although specific studies are still ongoing . Industrially, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mécanisme D'action
The mechanism of action of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydrazine linkage and hydroxyl groups play a crucial role in its binding affinity and reactivity. Pathways involved in its mechanism of action may include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] can be compared to other thiophene derivatives such as thiophene 1,1-dioxides and thiophene 1-oxides . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydrazine linkage and multiple hydroxyl groups in thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] makes it unique and potentially more versatile in various applications .
Propriétés
Numéro CAS |
3446-97-7 |
|---|---|
Formule moléculaire |
C8H16N2O6S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxy-1,1-dioxothiolan-3-yl)hydrazinyl]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H16N2O6S2/c11-7-3-17(13,14)1-5(7)9-10-6-2-18(15,16)4-8(6)12/h5-12H,1-4H2 |
Clé InChI |
VMFLIANSPJLKSS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)O)NNC2CS(=O)(=O)CC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


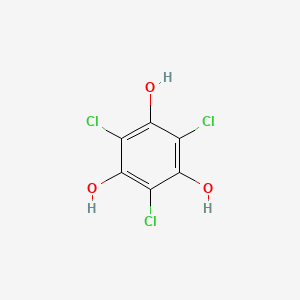
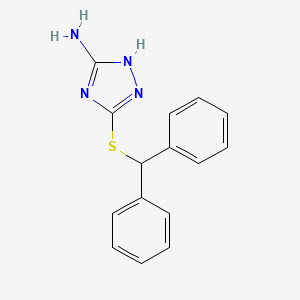


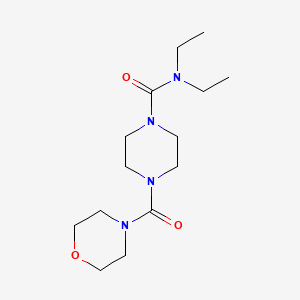

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)

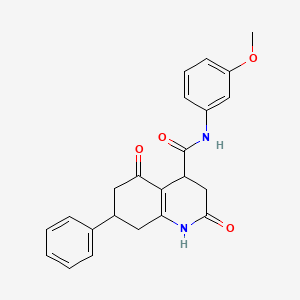
![3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B15096605.png)
![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)

![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
